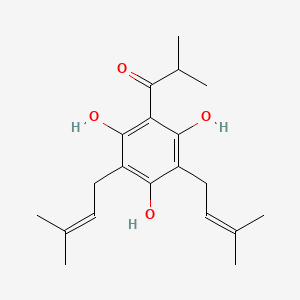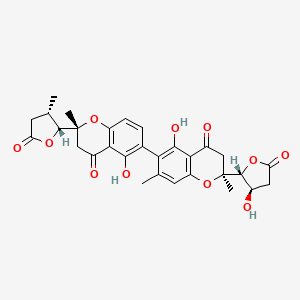
Monodictyochromone B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monodictyochromone B is a chromanone compound isolated from the marine-derived fungus Monodictys putredinis. This compound exhibits inhibitory activity against cytochrome P450 enzymes, which are involved in the catalysis of organic substances. This compound has garnered interest due to its potential antineoplastic properties, making it a promising candidate for cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Monodictyochromone B is typically isolated from the marine-derived fungus Monodictys putredinis. The isolation process involves culturing the fungus, followed by extraction and purification of the compound using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale fermentation of Monodictys putredinis, followed by extraction and purification processes. Optimization of fermentation conditions, such as temperature, pH, and nutrient supply, would be crucial to maximize yield. Advanced chromatographic techniques, such as high-performance liquid chromatography, would be employed for purification .
Chemical Reactions Analysis
Types of Reactions: Monodictyochromone B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
Monodictyochromone B has several scientific research applications:
Chemistry: It serves as a model compound for studying chromanone derivatives and their reactivity.
Biology: The compound’s inhibitory activity against cytochrome P450 enzymes makes it valuable for studying enzyme inhibition mechanisms.
Medicine: Due to its antineoplastic properties, this compound is being investigated for its potential use in cancer therapy.
Mechanism of Action
Monodictyochromone B exerts its effects primarily through the inhibition of cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of various organic substances. By inhibiting these enzymes, this compound can interfere with the metabolic pathways of cancer cells, potentially leading to their death. The compound’s molecular targets include specific isoforms of cytochrome P450, and its inhibitory activity is mediated through binding to the enzyme’s active site .
Comparison with Similar Compounds
Monodictyochromone A: Another chromanone derivative isolated from Monodictys putredinis, with similar inhibitory activity against cytochrome P450 enzymes.
Xanthone Derivatives: Compounds like xanthone and its derivatives share structural similarities with Monodictyochromone B and exhibit similar biological activities.
Uniqueness: this compound is unique due to its specific structure, which includes multiple hydroxyl groups and a γ-lactone ring. This structure contributes to its potent inhibitory activity against cytochrome P450 enzymes and its potential antineoplastic properties. Compared to other similar compounds, this compound has shown higher potency in inhibiting certain isoforms of cytochrome P450 .
Properties
Molecular Formula |
C30H30O11 |
|---|---|
Molecular Weight |
566.6 g/mol |
IUPAC Name |
(2S)-5-hydroxy-6-[(2R)-5-hydroxy-2-methyl-2-[(2R,3S)-3-methyl-5-oxooxolan-2-yl]-4-oxo-3H-chromen-6-yl]-2-[(2R,3R)-3-hydroxy-5-oxooxolan-2-yl]-2,7-dimethyl-3H-chromen-4-one |
InChI |
InChI=1S/C30H30O11/c1-12-7-19-24(17(33)11-30(4,41-19)28-15(31)9-21(35)39-28)26(37)22(12)14-5-6-18-23(25(14)36)16(32)10-29(3,40-18)27-13(2)8-20(34)38-27/h5-7,13,15,27-28,31,36-37H,8-11H2,1-4H3/t13-,15+,27+,28+,29+,30-/m0/s1 |
InChI Key |
YSURVZRGQKOUAG-QXBVHLSASA-N |
Isomeric SMILES |
C[C@H]1CC(=O)O[C@H]1[C@]2(CC(=O)C3=C(O2)C=CC(=C3O)C4=C(C5=C(C=C4C)O[C@](CC5=O)(C)[C@H]6[C@@H](CC(=O)O6)O)O)C |
Canonical SMILES |
CC1CC(=O)OC1C2(CC(=O)C3=C(O2)C=CC(=C3O)C4=C(C5=C(C=C4C)OC(CC5=O)(C)C6C(CC(=O)O6)O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,9-bis(4-bromophenyl)-8H-cyclopenta[a]acenaphthylen-8-one](/img/structure/B1265143.png)
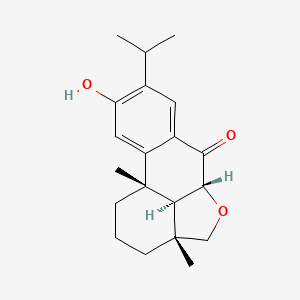
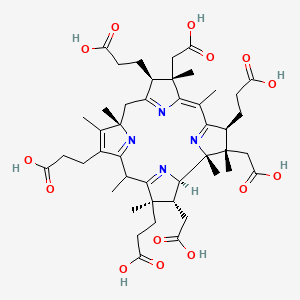
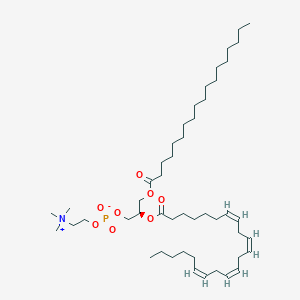
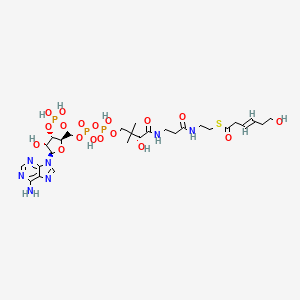
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2,5-dimethyl-3-pyrazolecarboxamide](/img/structure/B1265151.png)
![(1R,3S,4R,9S,12S,13R,14S,17S,19S,21R)-3,6,13,14,19-pentamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione](/img/structure/B1265155.png)
![(2R,3S,4S)-4-[[(3R,4S)-4-[[(2S)-4-amino-2-[(3-hydroxy-2,4,6-trimethylheptanoyl)amino]-4-oxobutanoyl]amino]-7-(diaminomethylideneamino)-2,3-dihydroxyheptanoyl]amino]-N'-[(3R,9S,12S,15R,18R,21R,22R,25S)-3-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-15-[3-(diaminomethylideneamino)propyl]-18-[(1R)-1-hydroxyethyl]-6-[(4-hydroxyphenyl)-methoxymethyl]-10,22-dimethyl-12-(2-methylpropyl)-2,5,8,11,14,17,20,24-octaoxo-23-oxa-1,4,7,10,13,16,19-heptazabicyclo[23.4.0]nonacosan-21-yl]-2,3-dimethylpentanediamide](/img/structure/B1265158.png)

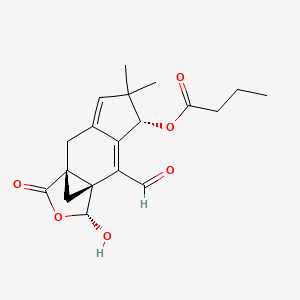
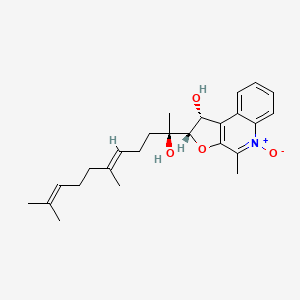
![N'-[(2-methyl-3-nitrophenyl)-oxomethyl]-2-(4-morpholinyl)-4-thiazolecarbohydrazide](/img/structure/B1265163.png)
